2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide
Brand Name: Vulcanchem
CAS No.: 691868-49-2
VCID: VC2336479
InChI: InChI=1S/C10H7F6NS/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18)
SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N
Molecular Formula: C10H7F6NS
Molecular Weight: 287.23 g/mol

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide

CAS No.: 691868-49-2

Cat. No.: VC2336479

Molecular Formula: C10H7F6NS

Molecular Weight: 287.23 g/mol

* For research use only. Not for human or veterinary use.

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide - 691868-49-2

Specification

CAS No. 691868-49-2
Molecular Formula C10H7F6NS
Molecular Weight 287.23 g/mol
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide
Standard InChI InChI=1S/C10H7F6NS/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18)
Standard InChI Key BBRJGUROVZDJPY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N

Introduction

Chemical Identity and Structural Properties

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide is characterized by its distinctive chemical structure featuring two trifluoromethyl groups attached to a phenyl ring and a thioamide functional group. This arrangement provides the compound with specific chemical reactivity patterns and properties that make it useful in various applications.

Basic Identifiers

The compound can be identified through various standard chemical identifiers as shown in the following table:

ParameterInformation
CAS Number691868-49-2
Molecular FormulaC₁₀H₇F₆NS
Molecular Weight287.22 g/mol
IUPAC Name2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide
SynonymsBenzeneethanethioamide, 3,5-bis(trifluoromethyl)-; 2-[3,5-Bis(trifluoromethyl)phenyl]thioacetamide
PubChem Compound ID2747168

The compound contains a phenyl ring substituted with two trifluoromethyl (CF₃) groups at positions 3 and 5, with an ethanethioamide group (-CH₂-C(=S)-NH₂) attached to the ring .

Structural Representation

The structural features of this compound include:

  • A benzene ring core

  • Two trifluoromethyl (CF₃) groups at the meta positions (3,5) of the phenyl ring

  • An ethanethioamide (-CH₂-C(=S)-NH₂) group attached to the phenyl ring

These structural elements contribute to the compound's chemical behavior, particularly the electron-withdrawing effect of the trifluoromethyl groups, which influences the reactivity of the thioamide functional group.

Physical and Chemical Properties

The physical and chemical properties of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide determine its behavior in various chemical environments and its utility in research applications.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceWhite
Melting Point109-111°C
Molecular Weight287.22 g/mol

The compound appears as a white solid with a defined melting point range, indicating its relative purity in standard preparations .

Chemical Properties

The chemical behavior of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide is influenced by:

  • The thioamide functional group (-C(=S)-NH₂), which can participate in hydrogen bonding as both a donor and acceptor

  • The electron-withdrawing trifluoromethyl groups, which affect the electron density distribution across the molecule

  • The potential for nucleophilic reactions at the thiocarbonyl carbon

These properties make the compound particularly useful in medicinal chemistry applications where specific binding interactions are desired.

Synthesis Methods

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide typically involves controlled chemical reactions starting from appropriate precursors.

Common Synthetic Routes

While the search results don't provide a specific synthesis route for this exact compound, related compounds with the 3,5-bis(trifluoromethyl)phenyl motif are typically synthesized through various methods. For this compound, synthesis generally involves:

  • Nucleophilic substitution reactions

  • Condensation reactions

  • Reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate amines or thiols

The synthesis of related compounds, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, involves initial reactions with 3′,5′-bis(trifluoromethyl)acetophenone, suggesting that similar precursors might be utilized in the synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide .

Applications and Research Significance

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide has several important applications in chemical research and pharmaceutical development.

Medicinal Chemistry Applications

The compound is primarily valued in medicinal chemistry for:

  • Enhancing binding affinity in biological systems due to its unique electronic properties and steric effects

  • Improving pharmacodynamic and pharmacokinetic properties in drug candidates

  • Serving as a building block for more complex pharmaceutical compounds

The presence of trifluoromethyl groups on phenyl rings is known to improve drug properties, as demonstrated in commercial drugs like dutasteride and cinacalcet, making this compound a potential precursor for drug development.

Related Compounds and Derivatives

The 3,5-bis(trifluoromethyl)phenyl motif is present in various other compounds with significant applications in organic chemistry and pharmaceutical research.

Thiourea Derivatives

One notable related compound is N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea. This compound has played a crucial role in the development of hydrogen-bond organocatalysts and is extensively used in promoting organic transformations .

The structural similarity between this thiourea derivative and 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide suggests potential parallels in their chemical behavior and applications, particularly in contexts where hydrogen bonding is significant .

Alcohol Derivatives

Another related compound is (R)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol, which can be synthesized through asymmetric transfer hydrogenation. This compound represents another application of the 3,5-bis(trifluoromethyl)phenyl motif in stereochemically controlled reactions .

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